Armillaripin

Catalog No.
S593248
CAS No.
129741-56-6
M.F
C24H30O6
M. Wt
414.5 g/mol
Availability
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Armillaripin

CAS Number

129741-56-6

Product Name

Armillaripin

IUPAC Name

[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1

InChI Key

BGKXQRPQNIXIMH-MEVKZITKSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC

Synonyms

armillaripin

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC

The exact mass of the compound [(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Armillaripin is a sesquiterpene compound derived from the fungus Armillaria mellea, commonly known as honey fungus. It belongs to a class of compounds known as protoilludanes, which are characterized by their unique structural framework and biological activity. Armillaripin has been identified for its potential therapeutic properties, including antimicrobial and cytotoxic effects, making it a subject of interest in pharmacological research.

Typical of sesquiterpenes, including cyclization and functional group modifications. The biosynthesis of armillaripin involves the condensation of isoprene units through the mevalonate pathway, leading to the formation of farnesyl diphosphate, which is then converted into protoilludane structures through enzymatic cyclization processes. The compound can participate in 1,4-addition reactions, forming imine structures and other derivatives under specific conditions .

Armillaripin exhibits notable biological activities, primarily attributed to its antimicrobial and cytotoxic properties. Studies have shown that it possesses significant antifungal activity against various pathogens, including Candida albicans and Aspergillus niger. Additionally, armillaripin has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

The synthesis of armillaripin can be achieved through both natural extraction and synthetic methods. Natural extraction typically involves the cultivation of Armillaria mellea mycelium under controlled conditions to maximize yield. In contrast, synthetic approaches may utilize starting materials derived from simpler terpenes through multi-step organic synthesis involving cyclization and functionalization reactions. Recent advances in synthetic biology also explore engineered microbial systems for the production of armillaripin and related compounds .

Armillaripin has potential applications in various fields, particularly in medicine and agriculture. Its antimicrobial properties make it a candidate for developing new antifungal agents to combat resistant strains of fungi. In addition, its cytotoxic effects suggest possible uses in cancer therapy. Furthermore, research into its role in lipid metabolism highlights its potential application in treating metabolic disorders .

Interaction studies involving armillaripin have focused on its effects on cellular processes and its interactions with other biomolecules. For instance, research indicates that armillaripin can modulate enzyme activity related to lipid peroxidation and cell signaling pathways. These studies are essential for understanding how armillaripin can be integrated into therapeutic strategies or used as a natural preservative in food systems .

Armillaripin shares structural similarities with several other sesquiterpenes and protoilludanes. Here are some notable compounds for comparison:

Compound NameSourceBiological ActivityUnique Features
ArmillarinArmillaria melleaAntimicrobial, cytotoxicRelated to armillaripin; shares similar biosynthetic pathway
MelleolideArmillaria melleaAntifungalFirst isolated sesquiterpene aryl ester from this fungus
ArmillolArmillaria melleaAntimicrobialExhibits different structural modifications compared to armillaripin
Sulcatine ALaurilia sulcateModerate antimicrobialDifferent structural backbone; derived from a different fungal source

Uniqueness of Armillaripin: What sets armillaripin apart is its specific structural configuration that confers distinct biological activities not observed in other similar compounds. Its unique combination of functional groups allows it to interact with biological targets effectively, making it a valuable compound for further pharmacological exploration.

Physical Description

Solid

XLogP3

3.9

Melting Point

202-204°C

Wikipedia

3-Formyl-4a-hydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2-hydroxy-4-methoxy-6-methylbenzoate

Dates

Last modified: 02-18-2024

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